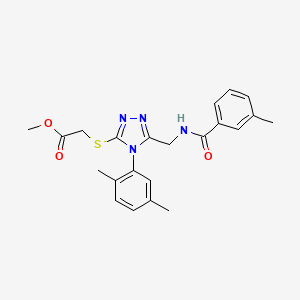

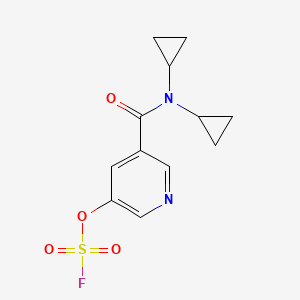

![molecular formula C9H10BFO2 B2912749 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1393477-39-8](/img/structure/B2912749.png)

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A straightforward synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been reported . The synthesis involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The target compounds are obtained with yields ranging from 55% to 92% in relatively short reaction times.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been achieved using a straightforward route. Researchers combined piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives to obtain these compounds with yields ranging from 55% to 92%. The synthesized compounds were characterized using 1H NMR , 13C NMR , and mass spectra .

Despite the limited antibacterial effects observed, one of the compounds exhibited activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. While this specific compound may not be a potent antibacterial agent, it serves as a starting point for further modifications and optimization.

Pharmacological Applications

Isoxazole Derivatives: The isoxazole ring is a versatile scaffold in pharmaceutical and biological research. Isoxazole derivatives have demonstrated various activities:

Notably, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone , the active metabolite of the older antipsychotic drug risperidone .

Enzyme Inhibition

N-benzylpiperidine benzisoxazole derivatives act as selective inhibitors of the enzyme acetylcholinesterase (AChE) . These compounds find application in treating Alzheimer’s disease .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit activity against various targets, including enzymes like phosphodiesterase (pde) and acetylcholinesterase (ache) .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit enzymes like pde . They bind to the catalytic domain of these enzymes, overlapping with the phosphate in the substrate during the hydrolysis process .

Biochemical Pathways

Similar compounds have been found to inhibit the release of various cytokines, which can lead to changes in skin structure and barrier function, as well as immune dysregulation in conditions like psoriasis and atopic dermatitis .

Pharmacokinetics

Similar compounds have been found to penetrate the skin and inhibit the transcription of various interleukins . This suggests that these compounds may have good bioavailability when applied topically.

Result of Action

Similar compounds have been found to inhibit the release of various cytokines, leading to changes in skin structure and barrier function .

Propiedades

IUPAC Name |

6-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMHEJQNUSELNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)F)C(O1)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

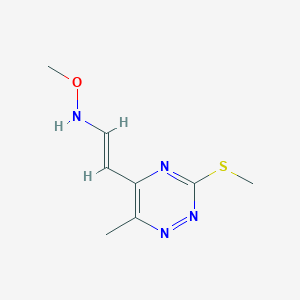

![N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2912667.png)

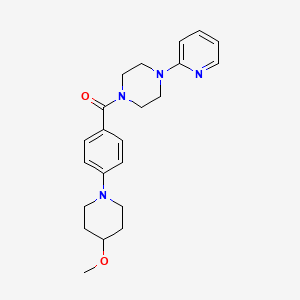

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)

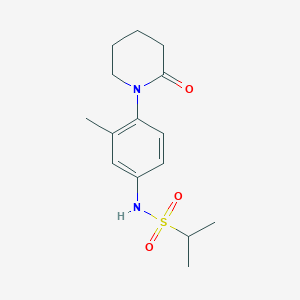

![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)

![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2912677.png)

![2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2912680.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2912684.png)

![ethyl 2-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2912687.png)